CID 23676661

Catalog No.
S1923959
CAS No.
67966-25-0
M.F
C15H33BK
M. Wt
263.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CID 23676661

CAS Number

67966-25-0

Product Name

CID 23676661

Molecular Formula

C15H33BK

Molecular Weight

263.3 g/mol

InChI

InChI=1S/C15H33B.K/c1-10(2)13(7)16(14(8)11(3)4)15(9)12(5)6;/h10-15H,1-9H3;/q-1;+1

InChI Key

DMAHEVBTBUVEMP-UHFFFAOYSA-N

SMILES

[B-](C(C)C(C)C)(C(C)C(C)C)C(C)C(C)C.[K+]

Canonical SMILES

[B-](C(C)C(C)C)(C(C)C(C)C)C(C)C(C)C.[K+]
  • Compound: KS-Selectride (potassium tris(dimethylamino)borohydride) [].
  • Origin: Synthesized in a laboratory setting [].
  • Significance: KS-Selectride is a valuable reducing agent in organic chemistry, particularly for selective reductions of carbonyl groups (aldehydes, ketones, esters) to their corresponding alcohols [].

Molecular Structure Analysis

  • KS-Selectride has the chemical formula KH(N(CH3)2)3BH [].
  • The key feature is the tetrahedral boron (B) atom bonded to a hydride (H) and three dimethylamino groups (N(CH3)2).
  • The negative charge is delocalized across the three dimethylamino groups, making the B-H bond highly polar and reactive towards carbonyl groups [].

Chemical Reactions Analysis

  • Synthesis: KS-Selectride is typically synthesized by the reaction of potassium metal, lithium aluminum hydride (LiAlH4), and boron trichloride (BCl3) in a diethyl ether solvent [].
Balanced equation: 4 K + LiAlH4 + 3 BCl3 → 3 KH(N(CH3)2)3BH + 3 LiCl + 3 KCl + AlCl3
  • Reduction of Carbonyl Groups: KS-Selectride selectively reduces aldehydes and ketones to primary and secondary alcohols, respectively. The reaction involves hydride transfer from the B-H bond to the carbonyl carbon [].
Balanced equation (example for reduction of a ketone):R2C=O + KH(N(CH3)2)3BH → R2CHOH + KB(N(CH3)2)3

Physical And Chemical Properties Analysis

  • Due to its existence as a solution, specific data on melting point, boiling point, etc., is not readily available.
  • KS-Selectride solution is colorless to white [].
  • It is air and moisture sensitive, readily decomposing in contact with both [].
  • The solution is typically prepared and used under inert atmosphere (e.g., nitrogen) to avoid decomposition [].
  • The reducing ability of KS-Selectride arises from the high negative charge density on the boron atom. This polarization weakens the B-H bond, making the hydride a good nucleophile attracted to the electrophilic carbonyl carbon [].
  • The hydride attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent protonation by the solvent (often methanol) furnishes the alcohol product [].
  • KS-Selectride is a strong reducing agent and can ignite upon contact with air or moisture [].
  • It is corrosive and can cause skin and eye irritation [].
  • It is recommended to handle KS-Selectride solution under a fume hood while wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat [].

CID 23676661 refers to a solution of Potassium tris(dimethylamino)borohydride, also known as KS-Selectride, on PubChem, a database of chemical information maintained by the National Institutes of Health [].

Scientific Research Application

KS-Selectride is a commonly used reducing agent in organic chemistry []. Reduction reactions are a fundamental type of chemical reaction where an element or compound gains electrons and its oxidation state decreases. KS-Selectride is particularly valuable because of its selectivity, meaning it can target specific functional groups within a molecule while leaving others intact [].

Here are some specific examples of scientific research applications of KS-Selectride:

  • Carbonyl reduction

    KS-Selectride is a powerful tool for converting carbonyl groups (C=O) to alcohols (C-OH) []. This reaction is crucial for the synthesis of many organic compounds, including pharmaceuticals, fragrances, and polymers.

  • Alkene reduction

    KS-Selectride can also be used to reduce alkenes (C=C) to alkanes (C-C). This reaction is useful for creating saturated carbon chains, which are important building blocks for many organic molecules.

  • Reductive amination

    KS-Selectride can be used in reductive amination reactions, which form carbon-nitrogen bonds (C-N). These reactions are important for synthesizing amines, a functional group found in many biologically active molecules.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic

Dates

Modify: 2023-08-16

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